molecular formula C6H8N2O3 B188462 1,3-Dimethylbarbituric acid CAS No. 769-42-6

1,3-Dimethylbarbituric acid

Cat. No.: B188462
CAS No.: 769-42-6
M. Wt: 156.14 g/mol
InChI Key: VVSASNKOFCZVES-UHFFFAOYSA-N
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Description

1,3-Dimethylbarbituric acid is a derivative of barbituric acid, characterized by the presence of two methyl groups at the 1 and 3 positions of the pyrimidine ring. This compound is known for its crystalline structure, which can appear white, cream, or pale yellow. It is soluble in hot water and has a melting point of approximately 121-123°C .

Mechanism of Action

Target of Action

The primary targets of 1,3-Dimethylbarbituric acid are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh), which is involved in memory and cognition .

Mode of Action

This compound interacts with AChE and BuChE enzymes, inhibiting their activity . This inhibition results in an increase in the levels of ACh, which can help alleviate the cognitive symptoms of diseases like Alzheimer’s . The inhibition mechanism is of mixed type, meaning the compound interacts with both the catalytic active site (CAS) and the peripheral active site (PAS) of the enzymes .

Biochemical Pathways

The inhibition of AChE and BuChE enzymes leads to an increase in the levels of ACh, affecting the cholinergic pathway . This pathway is involved in numerous cognitive functions, including memory and learning. Therefore, the action of this compound can have significant downstream effects on cognitive function .

Result of Action

The inhibition of AChE and BuChE enzymes by this compound leads to an increase in ACh levels, which can help improve cognitive function . This makes it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown to undergo a Knoevenagel condensation reaction when exposed to certain wavelengths of light . This suggests that light conditions could potentially affect its stability and efficacy.

Properties

IUPAC Name

1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-7-4(9)3-5(10)8(2)6(7)11/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSASNKOFCZVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061115
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

769-42-6
Record name Dimethylbarbituric acid
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Record name 1,3-Dimethylbarbituric acid
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Record name 1,3-Dimethylbarbituric acid
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Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-
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Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-
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Record name 1,3-dimethylbarbituric acid
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Record name 1,3-Dimethylbarbituric acid
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Synthesis routes and methods I

Procedure details

276 g (3.14 mol) of 1,3-dimethylurea and 376 g (3.62 mol) of malonic acid were dissolved in 600 ml of glacial acetic acid at 60° to 70° C. To the solution was added 1250 ml of acetic anhydride and the temperature was gradually raised to 90° C. After stirring for 6 hours, the reaction mixture was allowed to stand at room temperature overnight and the glacial acetic acid and acetic anhydride were distilled off under reduced pressure. The residue was poured into 500 ml of ethanol while it was still hot, the crystals thus-deposited were collected by filtration and refluxed by heating in a mixture of 380 ml of concentrated hydrochloric acid and 400 ml of water for 2 hours. The mixture was allowed to stand under cooling with ice for 6 hours, the crystals thus-deposited were collected by filtration and washed with a small amount of ethanol to obtain 360 g of 1,3-dimethylbarbituric acid. Yield: 73%, Melting Point: 124° to 125° C.
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
376 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

That is, 276 g (3.14 moles) of 1,3-dimethylurea and 376 g (3.62 moles) of malonic acid were dissolved in 600 ml of glacial acetic acid at 60° to 70° C., and then, after adding thereto 1250 ml of acetic anhydride, the temperature of the mixture was gradually increased to 90° C. Then, after stirring the mixture for 6 hours at the same temperature, the reaction mixture was allowed to stand overnight at room temperature and glacial acetic acid and acetic anhydride were distilled off under reduced pressure. The residue thus formed was added to 500 ml of ethanol while still hot and the crystals thus precipitated were collected by filtration, heat-refluxed for 2 hours with 380 ml of concentrated hydrochloric acid and 400 ml of water, and then allowed to stand for 6 hours under ice-cooling. The crystals thus precipitated were collected by filtration and washed with a small amount of ethanol to provide 360 g of 1,3-dimethylbarbituric acid.
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
376 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1250 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In 600 ml of glacial acetic acid were dissolved 276 g (3.14 mol) of 1,3-dimethylurea and 376 g (3.62 mol) of malonic acid at 60° to 70° C. To the solution was added 1,250 ml of acetic anhydride, followed by elevating the temperature gradually up to 90° C. After stirring for 6 hours, the mixture was allowed to stand at room temperature overnight, and then the glacial acetic acid and acetic anhydride were removed by distillation under reduced pressure. The residue, while hot, was poured into 500 ml of ethanol, and the precipitated crystals were collected by filtration. The crystals were heat-refluxed in 380 ml of concentrated hydrochloric acid and 400 ml of water for 2 hours and then allowed to stand for 6 hours under ice-cooling. The precipitated crystals were collected by filtration and washed with a small amount of ethanol to obtain 360 g (73%) of 1,3-dimethylbarbituric acid having a melting point of 124° to 125° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step Two
Quantity
376 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-dimethylbarbituric acid?

A1: The molecular formula of this compound is C6H8N2O3, and its molecular weight is 156.14 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ infrared (IR), Raman, 1H NMR, and 13C NMR spectroscopy for the structural characterization of DMBA. [, , , ]

Q3: How does the solubility of this compound vary with temperature?

A3: DMBA exhibits moderate solubility in water, with a solubility of 60 g/L at 20°C. []

Q4: Does this compound exhibit any notable phase transitions?

A4: Studies have investigated the phase transition behavior of dimeric liquid crystals derived from DMBA, revealing the presence of smectic A and nematic phases depending on the length of the attached spacer and terminal chains. []

Q5: Can this compound be used in multicomponent reactions?

A5: Yes, DMBA is a valuable reagent in multicomponent reactions, especially for rapidly generating libraries of potentially bioactive molecules. [, , , ]

Q6: Are there any examples of metal-catalyzed reactions involving this compound?

A6: Yes, researchers have utilized copper(I) complexes of DMBA-modified SBA-15 as heterogeneous catalysts for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and substituted imidazoles. [] Additionally, ZrOCl2/nano TiO2 efficiently catalyzes the preparation of naphtho[1′,2′:5,6]pyrano[2,3-d]pyrimidine derivatives from aldehydes, β-naphthol, and DMBA. []

Q7: How does this compound participate in heterocyclic synthesis?

A7: DMBA serves as a versatile building block for synthesizing diverse heterocyclic compounds, including pyranopyrimidines, pyrrolopyrimidines, pyrazolopyrimidines, and spiro-benzoquinolines. [, , , , , , , ]

Q8: Have there been any computational studies on this compound?

A8: Density Functional Theory (DFT) calculations have been employed to study the electronic structure, vibrational frequencies, and HOMO-LUMO energies of DMBA. [, ] These studies provide insights into its electronic properties and reactivity.

Q9: How do structural modifications of this compound affect its reactivity?

A9: Introducing electron-withdrawing groups at the 5-position of DMBA generally enhances its reactivity in reactions like Knoevenagel condensation. [, ] For example, 5-arylidene derivatives of DMBA react faster in hetero-Diels-Alder cycloadditions with vinyl thioethers compared to the parent compound. []

Q10: How can the stability of this compound be improved?

A10: While specific formulation strategies for DMBA are not extensively reported in the provided literature, researchers generally recommend storing the reagent in a cool, dry place in a tightly closed container to prevent degradation. []

Q11: What analytical techniques are used to monitor reactions involving this compound?

A11: Researchers commonly utilize Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to monitor reactions involving DMBA and analyze the reaction mixtures. [, ]

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